ML-SA5

Vue d'ensemble

Description

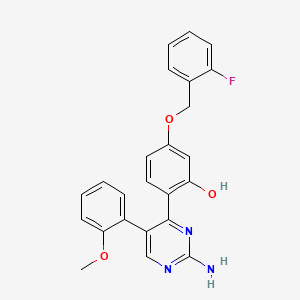

ML-SA5 est un agoniste puissant du canal cationique mucolipine 1 du récepteur potentiel transitoire (TRPML1). Il est connu pour sa capacité à activer le courant endosomal TRPML1 entier dans les myocytes de la dystrophie musculaire de Duchenne avec une concentration efficace (CE50) de 285 nM . This compound a montré une activité anticancéreuse significative et peut inhiber la croissance tumorale .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction de ML-SA5 ne sont pas largement détaillées dans la littérature disponible. Il est connu que this compound peut être préparé et stocké sous diverses formes, y compris sous forme solide ou en solution avec du diméthylsulfoxyde (DMSO) . Pour la production industrielle, des services de synthèse sur mesure sont souvent utilisés pour répondre aux besoins spécifiques de la recherche .

Analyse Des Réactions Chimiques

ML-SA5 subit diverses réactions chimiques, impliquant principalement son rôle d'agoniste du TRPML1. Il active les courants TRPML1 endo-lysosomaux entiers dans les myoblastes, ce qui est crucial pour son activité biologique . Le composé est stable dans des conditions de laboratoire standard et peut être dissous dans du DMSO pour une utilisation expérimentale .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Biologie : Etudié pour ses effets sur l'autophagie et l'apoptose dans les cellules cancéreuses.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de la dystrophie musculaire et du cancer.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les canaux TRPML1.

Mécanisme d'action

This compound exerce ses effets en activant le canal cationique TRPML1, qui est impliqué dans divers processus cellulaires, notamment l'autophagie et la fonction lysosomale . En activant TRPML1, this compound favorise la réparation du sarcolemme dans les cellules musculaires, réduisant ainsi les dommages musculaires squelettiques et cardiaques . Il induit également un arrêt autophagique et une réponse apoptotique subséquente dans les cellules cancéreuses .

Applications De Recherche Scientifique

ML-SA5 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study TRPML1 channel activity and its role in cellular processes.

Biology: Investigated for its effects on autophagy and apoptosis in cancer cells.

Medicine: Explored for its potential therapeutic effects in treating muscular dystrophy and cancer.

Industry: Utilized in the development of new therapeutic agents targeting TRPML1 channels.

Mécanisme D'action

ML-SA5 exerts its effects by activating the TRPML1 cation channel, which is involved in various cellular processes, including autophagy and lysosomal function . By activating TRPML1, this compound promotes the repair of the sarcolemma in muscle cells, thereby reducing skeletal and cardiac muscle damage . It also induces autophagic arrest and subsequent apoptotic response in cancer cells .

Comparaison Avec Des Composés Similaires

ML-SA5 est souvent comparé à d'autres agonistes du TRPML1, tels que ML-SA1 et ML-SI3 . Comparé à ML-SA1, this compound a une puissance plus élevée avec une CE50 de 285 nM contre 10 µM pour ML-SA1 . Cette puissance plus élevée fait de this compound un outil plus efficace pour étudier l'activité du canal TRPML1 et ses applications thérapeutiques potentielles .

Composés similaires

- ML-SA1

- ML-SI3

- MK6-83

- Chlorhydrate de GW405833

This compound se distingue par sa puissance supérieure et son ciblage spécifique des canaux TRPML1, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

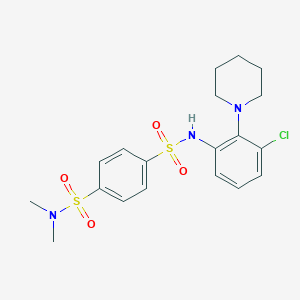

IUPAC Name |

1-N-(3-chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPWKTIVYUTTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418670-70-7 | |

| Record name | N4-[3-chloro-2-(piperidin-1-yl)phenyl]-N1,N1-dimethylbenzene-1,4-disulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ML-SA5 acts as a selective agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a lysosomal cation channel. [, , , ] By activating TRPML1, this compound triggers the release of calcium (Ca2+) from lysosomes. [, ] This Ca2+ release influences various lysosomal functions, including trafficking and fusion with other cellular compartments like autophagosomes. [, , ]

A: Studies indicate that activating MCOLN1/TRPML1 with this compound can induce cell death in various cancer cell lines by triggering autophagic arrest and subsequent apoptosis. [] In vivo studies using a xenograft mouse model demonstrated that this compound administration significantly suppressed tumor growth. [] This suggests that targeting MCOLN1/TRPML1 with agonists like this compound could be a potential therapeutic strategy for cancer treatment.

A: this compound has proven to be a valuable tool for investigating lysosomal dysfunction in podocytes. In models of acid ceramidase deficiency, this compound partially restores lysosome-autophagosome interaction and reduces autophagosome accumulation, highlighting the importance of TRPML1 in maintaining proper lysosomal function. [] Additionally, this compound has been used to study the role of lysosomal TRPML1 channels in regulating GSDMD pore formation in podocytes under conditions like obesity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733013.png)

![N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2733016.png)

![N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2733017.png)

![1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733018.png)

![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2733019.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B2733024.png)

![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide](/img/structure/B2733028.png)

![3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2733029.png)

![Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate](/img/structure/B2733032.png)